4-(2-Pyridyldithio)butyramidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

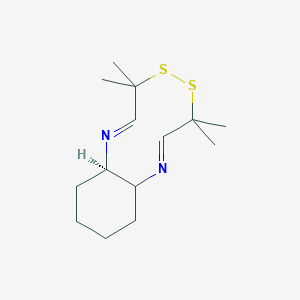

4-(2-Pyridyldithio)butyramidine, also known as PDA, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. PDA is a small molecule that contains a pyridine ring and a thiol group, which makes it a valuable tool for studying protein-protein interactions and redox signaling pathways. In

Aplicaciones Científicas De Investigación

4-(2-Pyridyldithio)butyramidine has been widely used in scientific research due to its ability to modify proteins and peptides with a thiol group. This modification can be achieved by reacting 4-(2-Pyridyldithio)butyramidine with cysteine residues in the protein or peptide, which forms a stable thioether bond. This modification can be used to study protein-protein interactions, protein folding, and redox signaling pathways. 4-(2-Pyridyldithio)butyramidine has also been used to label proteins and peptides with fluorescent dyes, which allows for their visualization and tracking in living cells.

Mecanismo De Acción

4-(2-Pyridyldithio)butyramidine acts as a thiol-reactive agent that can modify proteins and peptides by forming a stable thioether bond with cysteine residues. This modification can alter the function and activity of the protein or peptide, which can be used to study their biological roles. 4-(2-Pyridyldithio)butyramidine can also act as a reducing agent that can reduce disulfide bonds in proteins and peptides, which can affect their stability and activity.

Biochemical and Physiological Effects:

4-(2-Pyridyldithio)butyramidine has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have shown that 4-(2-Pyridyldithio)butyramidine can inhibit protein-protein interactions, disrupt protein folding, and modulate redox signaling pathways. In vivo studies have shown that 4-(2-Pyridyldithio)butyramidine can protect against oxidative stress, reduce inflammation, and improve glucose metabolism in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(2-Pyridyldithio)butyramidine has several advantages for lab experiments, including its small size, high reactivity, and specificity for cysteine residues. 4-(2-Pyridyldithio)butyramidine can also be easily synthesized and purified, which makes it a cost-effective tool for studying protein modification and redox signaling. However, 4-(2-Pyridyldithio)butyramidine has some limitations, such as its potential toxicity and non-specific reactivity with other amino acids. Therefore, careful experimental design and optimization are necessary to ensure the accuracy and reproducibility of the results.

Direcciones Futuras

There are several future directions for 4-(2-Pyridyldithio)butyramidine research, including the development of new 4-(2-Pyridyldithio)butyramidine derivatives with improved specificity and reactivity, the application of 4-(2-Pyridyldithio)butyramidine in the study of protein-protein interactions in complex biological systems, and the use of 4-(2-Pyridyldithio)butyramidine as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the combination of 4-(2-Pyridyldithio)butyramidine with other chemical tools, such as click chemistry and photo-crosslinking, can further expand its applications in protein modification and analysis.

Conclusion:

In conclusion, 4-(2-Pyridyldithio)butyramidine is a valuable tool for studying protein modification and redox signaling in scientific research. Its unique properties and potential applications have attracted significant interest in various fields, including biochemistry, pharmacology, and biotechnology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(2-Pyridyldithio)butyramidine have been discussed in this paper. Further research on 4-(2-Pyridyldithio)butyramidine and its derivatives can provide new insights into the complex biological processes and facilitate the development of new therapeutic strategies.

Métodos De Síntesis

4-(2-Pyridyldithio)butyramidine can be synthesized using a simple and efficient method that involves the reaction between 2-pyridyl disulfide and butyraldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a condensation reaction followed by a reduction step. The resulting product is a yellow crystalline powder that can be purified by recrystallization and characterized by various spectroscopic techniques, such as NMR and IR.

Propiedades

Número CAS |

124985-61-1 |

|---|---|

Nombre del producto |

4-(2-Pyridyldithio)butyramidine |

Fórmula molecular |

C9H13N3S2 |

Peso molecular |

227.4 g/mol |

Nombre IUPAC |

4-(pyridin-2-yldisulfanyl)butanimidamide |

InChI |

InChI=1S/C9H13N3S2/c10-8(11)4-3-7-13-14-9-5-1-2-6-12-9/h1-2,5-6H,3-4,7H2,(H3,10,11) |

Clave InChI |

PTLKXMHIRDLHIM-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)SSCCCC(=N)N |

SMILES canónico |

C1=CC=NC(=C1)SSCCCC(=N)N |

Otros números CAS |

124985-61-1 |

Sinónimos |

4-(2-pyridyldithio)butyramidine PDBA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.